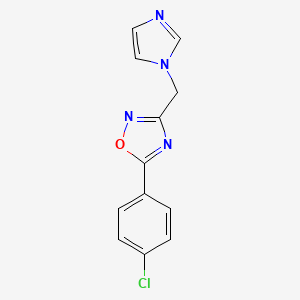
5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as clotrimazole, which is an antifungal medication used to treat various fungal infections. However,
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. This leads to the disruption of fungal cell membrane integrity and ultimately results in fungal cell death. In addition, it has been suggested that 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole may also exhibit its therapeutic effects through the modulation of various signaling pathways in cells.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been found to possess antibacterial activity against various Gram-positive and Gram-negative bacteria. Furthermore, it has been investigated for its potential antiviral activity against various viruses such as human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic properties. It is also readily available and easy to synthesize, making it a cost-effective option for research purposes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the scientific research application of 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole. One potential area of research is the development of novel derivatives of this compound with improved therapeutic properties. Another area of research is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, the potential use of this compound as a scaffold for the development of new drugs with diverse therapeutic properties is also an area of interest.
Méthodes De Synthèse
The synthesis of 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzyl hydrazine with ethyl chloroacetate in the presence of sodium ethoxide to form 5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl ethylcarbamate. This intermediate compound is then reacted with imidazole in the presence of sodium ethoxide to yield 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole.
Applications De Recherche Scientifique
Recent studies have shown that 5-(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-1,2,4-oxadiazole has potential therapeutic properties beyond its antifungal activity. It has been found to exhibit promising anticancer, antibacterial, antiviral, and anti-inflammatory activities. In addition, it has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-10-3-1-9(2-4-10)12-15-11(16-18-12)7-17-6-5-14-8-17/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEYSXICKPIBOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CN3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-3-[(1H-imidazol-1-YL)methyl]-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7548538.png)

![N~2~-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7548550.png)
![N~1~-cyclohexyl-4-[(dimethylamino)methyl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B7548551.png)
![1-[4-(2-Methoxyethyl)piperidin-1-yl]butan-1-one](/img/structure/B7548556.png)

![N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide](/img/structure/B7548576.png)


methanone](/img/structure/B7548601.png)


![2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline](/img/structure/B7548617.png)
![5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548618.png)